6-DEHYDRONANDROLONE
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Overview
Description
6-Dehydronandrolone is a non-aromatic steroid with estrogenic activities. It interacts with male-specific endogenous estrogen receptors and is a key precursor in the synthesis of C7-functionalized steroidal drugs .
Mechanism of Action
Mode of Action
The mode of action of 6-Dehydronandrolone involves a combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .
Biochemical Pathways
The biochemical pathway of this compound involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This is followed by a one-pot chemical dehydration and esterification to form this compound .
Result of Action
The result of the action of this compound is the formation of the compound itself through a series of biochemical reactions . The impressive thing is that the gram-scale synthesis of this compound has a separation yield of up to 93%, which is superior to the traditional chemical method (yield 68%), indicating its huge potential for industrial applications .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. This shows the great potential of this new technology in practical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydronandrolone typically involves the use of 19-norandrostenedione as a starting material. A chemoenzymatic route has been developed for efficient synthesis, which includes the following steps :
Biohydroxylation: 19-norandrostenedione is converted to C7β-hydroxy-19-norandrostenedione using a combination of P450 monooxygenase and 17-ketosteroid reductase.
Chemical Dehydration and Esterification: The intermediate is then subjected to chemical dehydration and esterification to introduce a double bond and esterify the C17 position, resulting in this compound acetate.
Industrial Production Methods: The chemoenzymatic route is preferred for industrial production due to its higher yield (93%) and environmental benefits compared to traditional chemical synthesis methods, which have a lower yield (68%) and generate more waste .
Chemical Reactions Analysis
Types of Reactions: 6-Dehydronandrolone undergoes various chemical reactions, including:
Oxidation: Conversion to this compound acetate.
Reduction: Formation of 19-nortestosterone acetate.
Substitution: Introduction of functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Catalysts such as P450 monooxygenase.
Reduction: Reagents like hydroboron and aluminum trichloride.
Substitution: Use of N-bromosuccinimide for halogenation.
Major Products:
This compound acetate: A key intermediate in the synthesis of steroidal drugs.
19-Nortestosterone acetate: Another important steroidal compound
Scientific Research Applications
6-Dehydronandrolone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of C7-functionalized steroidal drugs.
Biology: Studied for its interaction with estrogen receptors.
Medicine: Key intermediate in the synthesis of drugs like fulvestrant (used in breast cancer treatment), tibolone (used for menopausal symptoms), and mibolone (an anabolic steroid)
Industry: Preferred for its efficient and environmentally friendly synthesis route
Comparison with Similar Compounds
- Androstenedione
- Androstanolone
- Boldenone
- Clostebol
- Danazol
Comparison: 6-Dehydronandrolone is unique due to its non-aromatic structure and specific interaction with male-specific estrogen receptors. Its efficient synthesis route and high yield make it a preferred choice for industrial applications compared to other similar compounds .
Properties
CAS No. |
14531-84-1 |
---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8R,9R,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14-,15+,16-,17-,18-/m0/s1 |
InChI Key |
HFLHHQWDPZNOPI-PCCRXHMLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@@H]2O |
SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Q1: What is the significance of 6-Dehydronandrolone in pharmaceutical synthesis?
A: this compound acetate serves as a crucial precursor in synthesizing various C7-functionalized steroidal drugs. [] Its unique structure allows for modifications at the C7 position, opening avenues for developing new pharmaceuticals with potentially improved properties.
Q2: Can you describe a novel synthetic approach for this compound acetate?
A: Researchers have developed a chemoenzymatic route for efficiently synthesizing this compound acetate. [] This approach offers a potentially more sustainable and cost-effective alternative to traditional synthetic methods.
Q3: How is this compound utilized in the synthesis of Fulvestrant?
A: this compound acetate is a key starting material in a novel synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. [] The synthesis utilizes a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene reagent to this compound acetate, forming the crucial carbon-carbon bond for Fulvestrant's structure. [] This method offers a potentially more efficient and cost-effective way to produce this important drug.
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